![molecular formula C15H9ClO2 B190342 6-Chloroflavone CAS No. 10420-73-2](/img/structure/B190342.png)
6-Chloroflavone
Overview
Description
6-Chloroflavone is a chemical compound with the molecular formula C15H9ClO2 . It is used in professional manufacturing, research laboratories, and industrial/commercial usage .
Synthesis Analysis
Flavones, including 6-Chloroflavone, can be synthesized through a one-pot facile route. This involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .
Molecular Structure Analysis
The molecular weight of 6-Chloroflavone is 256.68 . The empirical formula (Hill Notation) is C15H9ClO2 .
Scientific Research Applications
Antimicrobial Properties
6-Chloroflavone has been shown to have potent inhibitory activity against pathogenic bacteria, which could make it useful in developing new antimicrobial agents .
Muscle Relaxation
This compound has been studied for its relaxant effects on muscles, which could have implications for treatments involving muscle tension or spasms .
Probiotic Growth Stimulation
Interestingly, derivatives of 6-Chloroflavone, such as 6-chloro-8-nitroflavanone, have been found to stimulate the growth of probiotic bacteria like Lactobacillus acidophilus and Pediococcus pentosaceus .
Biotransformation
6-Chloroflavone can undergo biotransformation, as seen in a study where it was converted into a glucopyranoside derivative by microbial action .
Mechanism of Action
Target of Action
6-Chloroflavone is known to interact with the GABA receptors , which are the major inhibitory neurotransmitters in our brains . The compound acts as a neutralizing modulator at these receptors .
Mode of Action
6-Chloroflavone can act as a positive or negative allosteric modulator , enhancing or reducing the effect of GABA . This means it can bind to a site on the GABA receptor that is distinct from the active site, and modulate the receptor’s activity by either enhancing or reducing its response to GABA .
Biochemical Pathways
Flavonoids, the class of compounds to which 6-chloroflavone belongs, are known to have multiple effects on the activation of ionotropic receptors for gaba . This ability to influence function via their actions on GABA receptors permits a range of effects of flavonoids, including relief of anxiety, anticonvulsant, analgesic, and sedative actions .
Result of Action
The molecular and cellular effects of 6-Chloroflavone’s action are likely related to its modulation of GABA receptor activity. By acting as a positive or negative allosteric modulator of these receptors, 6-Chloroflavone can influence neuronal excitability and thus have potential effects on mood, anxiety, and other neurological functions .
Safety and Hazards
Future Directions
Flavonoids, including 6-Chloroflavone, have shown a range of effects, such as anxiolytic, sedative, anticonvulsant, and analgesic properties, via their actions on the central nervous system (CNS) . These effects occur through a variety of interactions with different receptors and signaling systems, including GABA receptors . Future research could focus on improving the bioavailability and drug delivery of flavonoids, and identifying critical mechanisms of action of individual flavonoids with optimal activities that can be used in combination therapies .
properties
IUPAC Name |
6-chloro-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNDLWHUYFSXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289783 | |
Record name | 6-chloroflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroflavone | |
CAS RN |
10420-73-2 | |
Record name | 10420-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloroflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloroflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Chloroflavone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R27742K399 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 6-chloroflavone?
A1: 6-Chloroflavone can be synthesized from 4-chlorophenol using a multi-step process involving the Baker-Venkatraman rearrangement. [] This method involves converting 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement under basic conditions to form a 1,3-diketone intermediate. Finally, cyclization under acidic conditions yields the desired 6-chloroflavone.
Q2: Has the structure of 6-chloroflavone been confirmed, and what spectroscopic data is available?
A2: Yes, the structure of 6-chloroflavone has been confirmed using various spectroscopic techniques. Researchers have characterized the compound using UV-Vis, IR, and 1H-NMR spectroscopy. [] These techniques provide insights into the compound's electronic transitions, functional groups, and proton environments, respectively, confirming its structure.
Q3: Are there any known applications of 6-chloroflavone derivatives in drug development?
A4: While 6-chloroflavone itself hasn't been extensively studied in drug development, a related compound, Flavopiridol (5,7-dihydroxy-8-(4-N-methyl-2-hydroxypyridyl)-6'-chloroflavone hydrochloride), has been investigated for its parenteral formulation. [] This research highlights the potential of chloroflavone derivatives as candidates for pharmaceutical applications.
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